2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide is a synthetic small molecule characterized by a fused imidazo[1,2-b]pyridazine core linked to a substituted benzene sulfonamide group. The compound features three methoxy substituents (at positions 2 and 5 of the benzene ring and position 6 of the pyridazine moiety) and a sulfonamide bridge connecting the aromatic systems.
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-16-8-9-18(29-2)19(12-16)31(26,27)24-15-6-4-14(5-7-15)17-13-25-20(22-17)10-11-21(23-25)30-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWCNOHPMRPTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-b]pyridazinyl moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the imidazo[1,2-b]pyridazinyl moiety.
Introduction of the sulfonamide group: This can be done through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under reflux conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy and imidazo[1,2-b]pyridazinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The imidazo[1,2-b]pyridazine core distinguishes this compound from related pyrrolo[1,2-b]pyridazine derivatives (e.g., EP 4 374 877 A2 patent compounds), which feature a five-membered pyrrole ring fused to pyridazine . Imidazo systems, with two nitrogen atoms in the fused ring, may exhibit distinct electronic properties and binding affinities compared to pyrrolo analogs. For instance, imidazo[1,2-b]pyridazines are often associated with enhanced metabolic stability due to reduced susceptibility to oxidative degradation.
Functional Group Variations
- Sulfonamide vs. Carboxamide Linkages: The target compound’s sulfonamide group contrasts with carboxamide-linked analogs (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)phenyl] derivatives in EP 4 374 877 A2) .
- Substituent Profiles: The methoxy groups in the target compound may enhance lipophilicity and membrane permeability compared to polar substituents like cyano (-CN) or trifluoromethyl (-CF₃) groups in patent analogs. However, trifluoromethyl groups in related compounds (e.g., EP 4 374 877 A2) could improve metabolic stability by resisting cytochrome P450-mediated oxidation .
Pharmacokinetic and Pharmacodynamic Properties
While direct data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
| Property | Target Compound | EP 4 374 877 A2 Analogs |
|---|---|---|
| Core Structure | Imidazo[1,2-b]pyridazine | Pyrrolo[1,2-b]pyridazine |
| Key Functional Groups | Methoxy, sulfonamide | Cyano, trifluoromethyl, carboxamide |
| Predicted LogP | ~3.2 (moderate lipophilicity) | ~2.8–4.1 (variable based on substituents) |
| Potential Targets | Kinases, carbonic anhydrases | Kinases, phosphodiesterases |
Research Findings and Data Gaps
No crystallographic or enzymatic data for the target compound are available in the provided evidence. Computational modeling (e.g., using CCP4 suite tools for protein-ligand docking) could elucidate its binding mode relative to analogs . Key research gaps include:
- Experimental validation of kinase inhibition profiles.
- Comparative pharmacokinetic studies (e.g., bioavailability, half-life).
- Toxicity screening to assess therapeutic index.
Biological Activity
2,5-Dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a sulfonamide group, methoxy substituents, and an imidazo[1,2-b]pyridazinyl moiety, which may enhance its biological activity. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H20N4O5S
- Molecular Weight : 440.47 g/mol
The compound's unique structure contributes to its interaction with biological targets and its pharmacological potential.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes. The methoxy groups enhance hydrophobic interactions and π-π stacking with target molecules, potentially increasing binding affinity and specificity.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies suggest that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, a study reported the effectiveness of related sulfonamides against resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Compounds featuring imidazo[1,2-b]pyridazine moieties have shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives of this class can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
Cardiovascular Effects
Preliminary studies on related benzene sulfonamides have indicated potential cardiovascular effects. For example, certain sulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance in isolated heart models. This suggests that this compound might also exhibit similar cardiovascular effects through calcium channel interactions .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzenesulfonamide | Lacks methoxy groups on benzene ring | Reduced hydrophobic interactions |
| 3,4-Dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide | Similar imidazo structure | Different positioning of methoxy groups affecting binding affinity |
| Ponatinib | Contains imidazo and pyridazine structures | Known for effectiveness against specific cancers |
The presence of both methoxy groups and the imidazo[1,2-b]pyridazinyl moiety enhances its reactivity and biological activity compared to other derivatives.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antileishmanial Activity : A study evaluated the antileishmanial properties of related benzene sulfonamides against Leishmania species. The compounds demonstrated significant inhibitory concentrations (IC50 values), indicating their potential as therapeutic agents for leishmaniasis treatment .
- Cytotoxicity Assessment : In vitro cytotoxicity assays on cancer cell lines revealed that compounds with similar structural features effectively inhibited cell growth at low micromolar concentrations. This suggests a promising avenue for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
